molecular formula C8H8Br2FN B8369275 (2,6-Dibromo-4-fluoro-3-methylphenyl)methanamine CAS No. 1188428-65-0

(2,6-Dibromo-4-fluoro-3-methylphenyl)methanamine

Cat. No. B8369275
M. Wt: 296.96 g/mol
InChI Key: BPFKRYLQPMNFKY-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To a stirred solution of 2,6-dibromo-4-fluoro-3-methylbenzonitrile (1.145 g, 3.91 mmol) in THF (7 mL) was added 2M borane-methylsulfide complex (8 mL, 16.00 mmol) over 5 min at room temperature. After 30 min, the reaction mixture was warmed to 60° C. and stirred for an additional 1.6 h. The mixture was cooled then quenched by the careful addition of methanol (10 mL) and 4M HCl/dioxane (2 mL). After 30 min, the reaction mixture was heated to 50° C. for 45 min and concentrated. The residue was taken up in sat. Na2CO3 (20 mL) and extracted with CH2Cl2 (3×25 mL). The combined CH2Cl2 extracts were washed with water (20 mL) followed by brine (20 mL), then dried (Na2SO4), filtered and concentrated to afford (2,6-dibromo-4-fluoro-3-methylphenyl)methanamine (1.16 g, 3.91 mmol, 100% yield) as a white solid. 1H NMR (500 MHz, CDCl3) δ: 7.31 (1 H, d, J=8.9 Hz), 4.19 (2 H, s), 2.34 (3 H, d, J=2.4 Hz), 1.59 (2 H, brs). LCMS (M+H) calcd for C15H21N2O3: 297.91; found: 297.85.
Quantity
1.145 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([CH3:10])=[C:8]([F:11])[CH:7]=[C:6]([Br:12])[C:3]=1[C:4]#[N:5]>C1COCC1>[Br:1][C:2]1[C:9]([CH3:10])=[C:8]([F:11])[CH:7]=[C:6]([Br:12])[C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
1.145 g
Type
reactant
Smiles
BrC1=C(C#N)C(=CC(=C1C)F)Br
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 1.6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
then quenched by the careful addition of methanol (10 mL) and 4M HCl/dioxane (2 mL)
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 50° C. for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×25 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1C)F)Br)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.91 mmol
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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